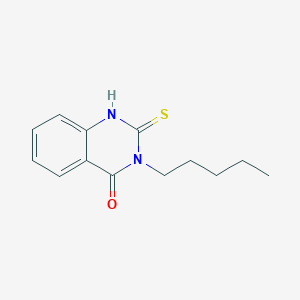

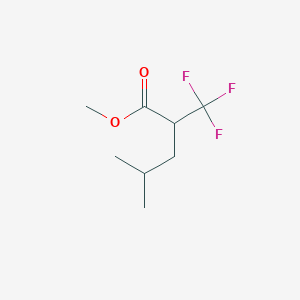

![molecular formula C23H26N2O7S B2531491 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-44-2](/img/structure/B2531491.png)

2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 1,4-benzothiazepine class, which is known for its biological and medicinal significance. The structure of the compound suggests that it contains a 1,4-benzothiazepine core with a morpholino group and a dimethoxyphenyl group as substituents. This class of compounds has been studied for various pharmacological activities, including antiarrhythmic effects as indicated by the research on related structures .

Synthesis Analysis

The synthesis of related 1,4-benzothiazepine derivatives typically involves the formation of the seven-membered thiazepine ring. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to the compound of interest, has been achieved through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions . This process involves carbon-sulfur bond formation and starts from commercially available building blocks. Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,4-benzothiazepines is characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the 1,1-dioxide functionality indicates the oxidation state of the sulfur atom, which can significantly affect the chemical properties and reactivity of the compound. The dimethoxyphenyl and morpholino substituents are likely to influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

1,4-Benzothiazepine derivatives can undergo various chemical transformations. For example, the N-protecting group in related compounds can be removed using reagents like DDQ, with the efficiency of this deprotection step being influenced by the substituents on the phenyl ring . Additionally, oxidation reactions have been employed to convert thiones into sulfoxides and sulfones, which could be relevant for the modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzothiazepine derivatives are influenced by their molecular structure. The presence of electron-donating groups such as methoxy groups and the morpholino moiety could affect the compound's solubility, stability, and reactivity. The oxidation state of the sulfur atom, as in the case of the 1,1-dioxide functionality, is also a critical factor in determining the compound's reactivity and potential interactions with biological targets .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates : Research has highlighted various synthesis techniques and the formation of intermediates involving compounds structurally similar to 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide. These methods are crucial for developing pharmacologically relevant derivatives and industrial applications. One study describes the formation and ring contraction of benzo[f][1,2]thiazepine-1,1-dioxides, detailing a novel alkoxide-promoted ring expansion and cyclization processes to produce new 3-carboxylates and 3-carboxanilide derivatives (A. Khalaj & N. Adibpour, 2008). Another research reports an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting the compounds' biological and medicinal significance (Veronika Fülöpová et al., 2015).

Solid-Phase Synthesis for Diversity : A study illustrates the solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, showcasing the method's ability to produce compounds with diverse functional groups. This approach utilizes polymer-supported α-amino acids and is notable for its simplicity and the potential for parallel/combinatorial synthesis, providing a pathway to create a variety of derivatives (P. Trapani et al., 2016).

Pharmacologically Relevant Derivatives : Several studies have synthesized pharmacologically relevant derivatives of the compound, showcasing its potential in medicinal chemistry. For instance, the synthesis of face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines highlights the compound's versatility and potential for drug development (Aarti Gupta et al., 2012). Another study presents the synthesis and antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines, indicating their potential in treating infections (Mahendra Kumar et al., 2013).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O7S/c1-30-18-8-7-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-9-11-32-12-10-24)17-5-3-4-6-20(17)33(21,28)29/h3-8,13,21H,9-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINFJGZLNGXMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)